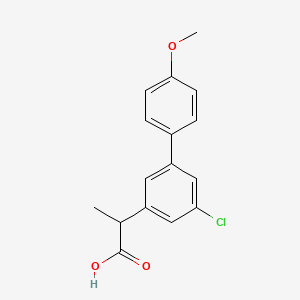
5-Chloro-4'-methoxy-alpha-methyl-3-biphenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4’-methoxy-alpha-methyl-3-biphenylacetic acid is an organic compound with the molecular formula C15H13ClO3 It is a derivative of biphenylacetic acid, characterized by the presence of a chlorine atom at the 5-position, a methoxy group at the 4’-position, and a methyl group at the alpha position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4’-methoxy-alpha-methyl-3-biphenylacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Methoxylation: The methoxy group is introduced at the 4’-position using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Alpha-Methylation: The alpha position is methylated using a suitable alkylating agent, often through a Friedel-Crafts alkylation reaction.
Acetic Acid Derivatization:
Industrial Production Methods
Industrial production of 5-Chloro-4’-methoxy-alpha-methyl-3-biphenylacetic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-4’-methoxy-alpha-methyl-3-biphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like hydroxide or amine groups replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4’-methoxy-alpha-methyl-3-biphenylacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Chloro-4’-methoxy-alpha-methyl-3-biphenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-Methoxy-alpha-methyl-3-biphenylacetic acid: Lacks the chlorine atom at the 5-position.
5-Chloro-3-biphenylacetic acid: Lacks the methoxy group at the 4’-position.
4’-Methoxy-3-biphenylacetic acid: Lacks both the chlorine atom and the alpha-methyl group.
Uniqueness
5-Chloro-4’-methoxy-alpha-methyl-3-biphenylacetic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
75852-58-3 |
|---|---|
Molekularformel |
C16H15ClO3 |
Molekulargewicht |
290.74 g/mol |
IUPAC-Name |
2-[3-chloro-5-(4-methoxyphenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H15ClO3/c1-10(16(18)19)12-7-13(9-14(17)8-12)11-3-5-15(20-2)6-4-11/h3-10H,1-2H3,(H,18,19) |
InChI-Schlüssel |
JMJLCNQUCCNTSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC(=C1)C2=CC=C(C=C2)OC)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-1-(2-methylphenyl)thiourea](/img/structure/B13801630.png)
![2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B13801634.png)
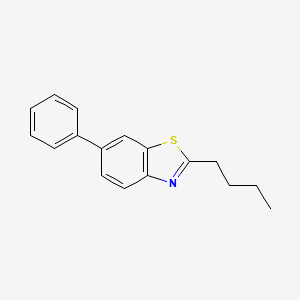
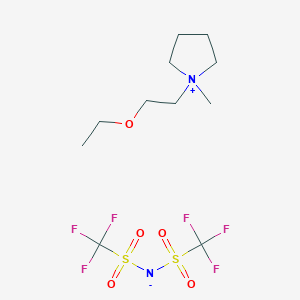

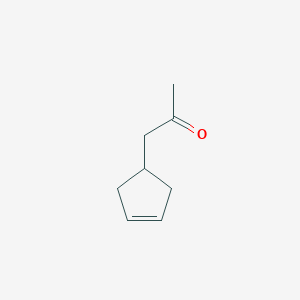
![Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13801651.png)
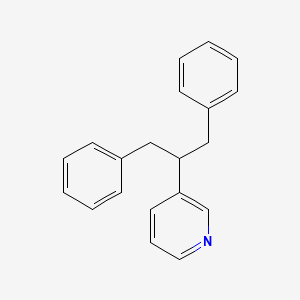

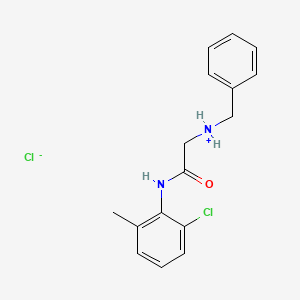

![N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline](/img/structure/B13801688.png)

